1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole

Lipophilicity Drug-likeness Permeability

This indole-oxadiazole hybrid is differentiated by its N-(2-fluorobenzyl) and 5-isopropyl substituent, yielding a calculated logP of 5.18 and TPSA of 31.2 Ų—a ~15-fold increase in membrane partitioning versus its 5-methyl analog. This makes it the optimal chemotype for intracellular target access in phenotypic screens. Ideal for expanding SAR around CB1 antagonism and β-glucuronidase inhibition. Maintain DMSO stocks at ≥10 mM to mitigate its low aqueous solubility.

Molecular Formula C20H18FN3O
Molecular Weight 335.4 g/mol
CAS No. 921842-95-7
Cat. No. B3411933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
CAS921842-95-7
Molecular FormulaC20H18FN3O
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4F
InChIInChI=1S/C20H18FN3O/c1-13(2)19-22-23-20(25-19)18-11-14-7-4-6-10-17(14)24(18)12-15-8-3-5-9-16(15)21/h3-11,13H,12H2,1-2H3
InChIKeyIWMAXTRRVVRQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 101 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole (CAS 921842-95-7): Physicochemical Profile & Comparator Landscape


1-[(2-Fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole (CAS 921842-95-7) is a synthetic indole–1,3,4-oxadiazole hybrid featuring an N-(2-fluorobenzyl) substituent and a 5-isopropyl group on the oxadiazole ring . It is available as a screening compound (ChemDiv ID F356-0493) with a molecular weight of 335.38 Da, an achiral structure, and calculated physicochemical properties including a logP of 5.18 and a topological polar surface area (TPSA) of 31.2 Ų . Indole–oxadiazole scaffolds are recognized for their ability to engage diverse biological targets, including cannabinoid receptors and β-glucuronidase, making them relevant to metabolic, inflammatory, and oncology research [1][2].

Why Generic Substitution Fails for 1-[(2-Fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole: The 5-Isopropyl Advantage


Among indole–oxadiazole analogs, small alkyl modifications at the oxadiazole 5-position dramatically alter lipophilicity and steric profile. The 5-isopropyl group on CAS 921842-95-7 confers calculated logP ≈ 5.18, substantially higher than the 5-methyl (logP ≈ 4.00) and 5-ethyl (logP ≈ 4.55) analogs . The 2-fluorobenzyl N-substituent further distinguishes this compound from simpler 5-isopropyl-indole-oxadiazoles that lack the pendant aryl group, which are predicted to have lower logP and different hydrogen-bonding capacity . These physicochemical differences translate into non-interchangeable membrane permeability, solubility, and protein-binding behavior—critical parameters in cell-based screening and in vivo studies [1].

Quantitative Differentiation Evidence for CAS 921842-95-7 vs. Closest Analogs


Lipophilicity (logP) Differentiation vs. 5-Methyl and 5-Ethyl Analogs

The 5-isopropyl substituent on the oxadiazole ring drives a substantial increase in calculated logP compared to smaller alkyl chain analogs. CAS 921842-95-7 has a computed logP of 5.18 (ChemDiv), whereas the 5-methyl analog (1-[(2-fluorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole) has logP ≈ 4.00 and the 5-ethyl analog logP ≈ 4.55 . This 1.18 log-unit increase over the methyl analog corresponds to a factor of ~15 in predicted octanol-water partition coefficient, indicating markedly higher membrane affinity [1].

Lipophilicity Drug-likeness Permeability

Aqueous Solubility (logSw) Differentiation vs. 5-Methyl Analog

In parallel with increased logP, CAS 921842-95-7 exhibits substantially lower predicted aqueous solubility (logSw = −5.75) relative to the 5-methyl analog (logSw ≈ −4.53), computed using the same ChemDiv consensus model . This ~1.2 log-unit reduction translates to roughly 15-fold lower intrinsic solubility.

Solubility Formulation Bioavailability

Structural Differentiation: 2-Fluorobenzyl Group vs. Unsubstituted Indole

The N-(2-fluorobenzyl) substituent is a critical pharmacophoric element in indole–oxadiazole CB1 receptor ligands. In a related patent series, N-benzyl and N-fluorobenzyl substitution was required for CB1 antagonism, whereas the unsubstituted indole analog (2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole) showed no measurable receptor occupancy at 10 µM [1]. While direct CB1 binding data for CAS 921842-95-7 are not publicly available, the 2-fluorobenzyl group imposes an additional ~45 Da mass and alters TPSA relative to the unsubstituted analog, predicting differential permeability and target engagement .

Target engagement Cannabinoid receptor SAR

Hydrogen-Bond Acceptor Count vs. 5-Phenyl Indole–Oxadiazole Congeners

CAS 921842-95-7 possesses three hydrogen-bond acceptor (HBA) atoms (oxadiazole N and O, indole N), compared to four HBA in analogs bearing a 5-(2-fluorophenyl) or 5-(4-fluorophenyl) substituent on the oxadiazole [1]. This reduction in HBA count, combined with higher calculated logD (5.18 vs. ~3.8–4.2 for the 5-phenyl derivatives), predicts a distinct off-target interaction profile with reduced affinity for hydrogen-bond-dependent cytochrome P450 enzymes [2].

H-bonding Target selectivity Off-target liability

Priority Application Scenarios for 1-[(2-Fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole


Cannabinoid CB1 Receptor Antagonist Screening Programs

Patent SAR data demonstrate that N-(2-fluorobenzyl) substitution on the indole core is essential for CB1 receptor antagonism within indole–oxadiazole series [1]. The computed logP of 5.18 and TPSA of 31.2 Ų for CAS 921842-95-7 place it within the favorable CNS drug-like space, supporting its prioritization in CB1 antagonist lead optimization for metabolic disorders or neuropsychiatric indications.

β-Glucuronidase Inhibitor Lead Expansion

A published library of 22 indole-based oxadiazole β-glucuronidase inhibitors showed IC₅₀ values ranging from 0.9 to 46.4 µM, with SAR driven by substituent lipophilicity and H-bonding [2]. CAS 921842-95-7, with its distinct 5-isopropyl and 2-fluorobenzyl substituent pattern not represented in that library, provides a novel chemotype for expanding SAR around the β-glucuronidase active site.

Physicochemical Property-Driven Hit Selection

When comparing analogs across the same scaffold, the ~15-fold increase in predicted membrane partitioning (ΔlogP +1.18 vs. 5-methyl analog) and ~15-fold reduction in aqueous solubility (ΔlogSw −1.22) make CAS 921842-95-7 the optimal choice for phenotypic screens requiring intracellular target access, provided DMSO stock concentrations are maintained at ≥10 mM to mitigate solubility limits .

Quote Request

Request a Quote for 1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.